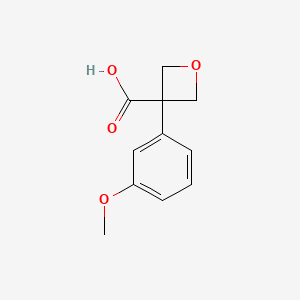

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

Description

BenchChem offers high-quality 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxyphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-2-3-8(5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOPAIWRVXPWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is designed to be robust and scalable, addressing the inherent challenges associated with the strained oxetane ring system. This document outlines the strategic considerations behind the chosen synthetic pathway, provides detailed experimental protocols, and discusses the necessary analytical techniques for characterization and quality control. The proposed synthesis proceeds through a key 3-(3-methoxyphenyl)oxetane-3-carbonitrile intermediate, followed by a carefully controlled hydrolysis to yield the target carboxylic acid. This approach is informed by established methodologies for the synthesis of substituted oxetanes, prioritizing reaction conditions that maintain the integrity of the oxetane ring.

Introduction: The Significance of the Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in modern drug discovery. Its incorporation into small molecules can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid scaffold that can favorably influence ligand-receptor interactions. 3-Aryl-oxetane-3-carboxylic acids, in particular, serve as versatile intermediates for the synthesis of a wide range of biologically active compounds. The presents a unique set of challenges due to the potential for ring-opening under harsh reaction conditions. This guide aims to provide a rational and experimentally sound approach to overcome these challenges.

Retrosynthetic Analysis and Strategic Considerations

A critical aspect of synthesizing oxetane-containing molecules is the preservation of the strained four-membered ring. Many common synthetic transformations, particularly those involving strong acids or high temperatures, can lead to undesired ring-opening byproducts.[1][2] Therefore, the chosen synthetic route must employ mild and selective reaction conditions.

The proposed retro identifies 3-(3-methoxyphenyl)oxetane-3-carbonitrile as a key intermediate. This nitrile can be accessed from a suitable precursor, such as 3-bromo-3-(3-methoxyphenyl)oxetane, which in turn can be synthesized from the corresponding alcohol. The final step involves the hydrolysis of the nitrile to the carboxylic acid. Basic hydrolysis conditions are generally preferred for oxetane-containing nitriles to minimize the risk of acid-catalyzed ring opening.[1]

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process beginning with the formation of the oxetane ring, followed by functional group interconversion to introduce the carboxylic acid moiety.

Caption: Proposed synthetic pathway for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid.

Detailed Experimental Protocols

Synthesis of 3-Bromo-3-(3-methoxyphenyl)oxetane (Intermediate D)

The synthesis of the key intermediate, 3-bromo-3-(3-methoxyphenyl)oxetane, is a critical step that establishes the oxetane core with a suitable leaving group for subsequent cyanation. This protocol is based on analogous preparations of 3-substituted oxetanes.[3]

Protocol:

-

Step 1: Synthesis of 3-(3-Methoxyphenyl)oxetan-3-ol (Intermediate C): To a solution of a suitable Grignard reagent, such as 3-methoxyphenylmagnesium bromide (prepared from 1-bromo-3-methoxybenzene and magnesium turnings) in anhydrous THF, is added dropwise a solution of oxetan-3-one in anhydrous THF at 0 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(3-methoxyphenyl)oxetan-3-ol.

-

Step 2: Bromination to 3-Bromo-3-(3-methoxyphenyl)oxetane (Intermediate D): To a solution of 3-(3-methoxyphenyl)oxetan-3-ol in anhydrous dichloromethane at 0 °C is added phosphorus tribromide dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-bromo-3-(3-methoxyphenyl)oxetane, which may be used in the next step without further purification or purified by column chromatography if necessary.

Synthesis of 3-(3-Methoxyphenyl)oxetane-3-carbonitrile (Intermediate E)

This step involves a nucleophilic substitution of the bromide with a cyanide ion. The choice of solvent and temperature is crucial to ensure a good yield and minimize side reactions.

Protocol:

-

To a solution of 3-bromo-3-(3-methoxyphenyl)oxetane in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added sodium cyanide.

-

The reaction mixture is heated to 60-70 °C and stirred for 12-18 hours, while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 3-(3-methoxyphenyl)oxetane-3-carbonitrile.

Hydrolysis of 3-(3-Methoxyphenyl)oxetane-3-carbonitrile to 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid (Target Compound F)

The hydrolysis of the nitrile is the final and most delicate step. Basic conditions are employed to prevent the acid-catalyzed opening of the oxetane ring.[1][4][5]

Protocol:

-

A mixture of 3-(3-methoxyphenyl)oxetane-3-carbonitrile and a 2 M aqueous solution of sodium hydroxide is heated to reflux (approximately 100-110 °C).

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and washed with a nonpolar solvent like hexane to remove any unreacted starting material or nonpolar impurities.

-

The aqueous layer is then carefully acidified to pH 2-3 with a 2 M hydrochloric acid solution at 0 °C.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the desired 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid.

-

If a precipitate does not form, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed by a combination of analytical techniques.

| Technique | Purpose | Expected Observations for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid |

| ¹H NMR | Structural elucidation and purity assessment | Aromatic protons of the methoxyphenyl group, diastereotopic protons of the oxetane ring, and a singlet for the methoxy group. The carboxylic acid proton may be observed as a broad singlet. |

| ¹³C NMR | Confirmation of the carbon skeleton | Signals corresponding to the quaternary carbon of the oxetane ring, the carbons of the methoxyphenyl group, the oxetane methylene carbons, the methoxy carbon, and the carboxylic acid carbonyl carbon. |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of the target compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-O stretches for the ether and methoxy groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |

Safety Considerations

-

Sodium cyanide and phosphorus tribromide are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Grignard reagents are highly reactive and flammable. Reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

-

Acidification of the basic hydrolysis mixture should be done slowly and with cooling to control the exothermic reaction.

Conclusion

The is a challenging but achievable goal for researchers in medicinal chemistry. The proposed synthetic route, proceeding through a nitrile intermediate and employing a carefully controlled basic hydrolysis, offers a viable strategy for obtaining this valuable building block. By understanding the inherent reactivity of the oxetane ring and implementing the mild reaction conditions outlined in this guide, scientists can successfully synthesize this and related compounds for the advancement of drug discovery programs.

References

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- Process for the preparation of oxetan-3-carboxylic acids.

- Process for the preparation of oxetane-3-carboxylic acids.

-

Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocyles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

Sources

1H NMR and 13C NMR data for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid. Oxetane-containing molecules are of significant interest in medicinal chemistry, often serving as bioisosteres for gem-dimethyl or carbonyl groups to enhance physicochemical properties such as solubility and metabolic stability.[1] Accurate structural elucidation is paramount in drug development, and NMR spectroscopy stands as the cornerstone technique for the unambiguous characterization of such novel chemical entities. This document offers a detailed interpretation of the predicted NMR spectra, explains the rationale behind experimental choices, and provides standardized protocols for data acquisition, serving as a vital resource for researchers in synthetic chemistry, medicinal chemistry, and drug discovery.

Molecular Structure and Spectroscopic Overview

The structure of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid incorporates several key functional groups that give rise to a distinct and interpretable NMR signature: a 3,3-disubstituted oxetane ring, a meta-substituted methoxyphenyl group, and a carboxylic acid moiety. The central C3 carbon of the oxetane ring is a quaternary stereocenter, rendering the methylene protons on the C2 and C4 positions diastereotopic. This diastereotopicity is a critical feature that manifests clearly in the ¹H NMR spectrum.

Below is the chemical structure with IUPAC-recommended atom numbering for the purpose of NMR signal assignment.

Caption: Molecular structure of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid.

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms in the molecule.

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical, especially for molecules containing exchangeable protons like carboxylic acids.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the NMR solvent. Its high polarity readily dissolves the carboxylic acid, and more importantly, it allows for the observation of the exchangeable carboxylic acid proton, which often disappears or becomes excessively broad in solvents like CDCl₃ due to exchange with residual water.[2][3]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard, defined as 0.00 ppm.

-

Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving the complex multiplets of the aromatic and diastereotopic oxetane protons.

Predicted ¹H NMR Spectral Data and Assignments

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -COOH | ~12.0 - 13.0 | broad singlet | 1H | - | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygens and hydrogen bonding.[4][5][6] |

| H-2', H-6' | 6.90 - 7.10 | m | 2H | - | Aromatic protons ortho and para to the electron-donating methoxy group are shielded relative to benzene (7.34 ppm). |

| H-4' | 6.80 - 6.90 | t | 1H | J ≈ 2-3 Hz | This proton is meta to both substituents and shows a small coupling. |

| H-5' | 7.25 - 7.35 | t | 1H | J ≈ 8 Hz | This proton is ortho to the oxetane substituent and experiences standard ortho coupling. |

| H-2a, H-4a | 4.80 - 5.00 | d | 2H | J ≈ 6-8 Hz | These diastereotopic protons are on carbons adjacent to the ring oxygen, causing significant deshielding.[7] They form one half of an AB system. |

| H-2b, H-4b | 4.60 - 4.80 | d | 2H | J ≈ 6-8 Hz | The other half of the diastereotopic AB system, slightly more shielded than their counterparts. Typical geminal coupling in oxetanes is ~6-8 Hz.[8] |

| -OCH₃ | ~3.78 | s | 3H | - | Methoxy group protons give a characteristic sharp singlet.[9][10] |

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments and provides information about their functionalization.

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.6 mL of DMSO-d₆) to improve the signal-to-noise ratio.

-

Data Acquisition (100 MHz):

-

Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

A higher number of scans (e.g., 256 or more) is required.

-

A wider spectral width (~240 ppm) is used to encompass all carbon signals.

-

-

Spectral Editing (DEPT): Perform DEPT-135 and DEPT-90 experiments. A DEPT-135 spectrum shows CH₃ and CH carbons as positive signals and CH₂ carbons as negative signals, while quaternary carbons are absent. A DEPT-90 spectrum shows only CH carbons. This is a self-validating system to confirm carbon types.

Predicted ¹³C NMR Spectral Data and Assignments

| Signal Assignment | Predicted δ (ppm) | Rationale |

| -COOH | ~172 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic region.[6][11][12] |

| C-3' (-C-O) | ~160 | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group is the most deshielded aromatic carbon.[13] |

| C-1' (-C-Oxetane) | ~140 | Aromatic carbon attached to the oxetane ring. |

| C-5' | ~130 | Aromatic CH carbon. |

| C-2', C-4', C-6' | 112 - 120 | Aromatic CH carbons shielded by the electron-donating effect of the methoxy group. |

| C-2, C-4 (-CH₂-O) | ~75 | The oxetane methylene carbons are significantly deshielded due to their attachment to the ring oxygen.[14] |

| -OCH₃ | ~55 | The methoxy carbon gives a characteristic signal in this range.[9][10][15] |

| C-3 (Quaternary) | ~45-50 | The quaternary carbon of the oxetane ring, attached to the aryl ring and the carboxyl group. |

Structural Confirmation with 2D NMR

To provide unequivocal assignment, 2D NMR experiments are invaluable. The relationships between signals can be visualized to confirm the proposed structure.

Caption: Key 2D NMR correlations for structural assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would confirm the assignments of the methoxy group (δH ~3.78 with δC ~55), the oxetane methylenes (δH ~4.6-5.0 with δC ~75), and the aromatic CH groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations that would lock in the structure include:

-

The methoxy protons (δH ~3.78) to the C-3' aromatic carbon (δC ~160).

-

The oxetane methylene protons (δH ~4.6-5.0) to the quaternary C-3 (δC ~45-50) and the carbonyl carbon (δC ~172).

-

Aromatic protons to the quaternary C-3 of the oxetane ring.

-

Conclusion

The ¹H and ¹³C NMR spectra of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid provide a distinct set of signals that are fully consistent with its proposed structure. The key diagnostic features include the downfield signal of the carboxylic acid proton, the characteristic singlet of the methoxy group, the complex multiplets of the meta-substituted aromatic ring, and most notably, the pair of diastereotopic doublets for the oxetane methylene protons. By employing the detailed protocols and interpretive guides presented herein, researchers can confidently verify the identity, purity, and structure of this and related oxetane-containing compounds, ensuring the scientific integrity of their drug discovery and development endeavors.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11713. [Link]

-

Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate...[Link]

-

Jasiński, M., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(9), 2953. [Link]

-

ResearchGate. (n.d.). The chemical shifts and couplings of the oxetane protons...[Link]

-

Bar-Haim, G., et al. (2013). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters, 54(23), 2969-2972. [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids. [Link]

-

Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?[Link]

-

Schneider, G., et al. (1993). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Collection of Czechoslovak Chemical Communications, 58(9), 2165-2171. [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]

-

Filo. (2025). What is the characteristic ¹³C NMR chemical shift (in ppm) for the C-2 carbon of oxetane...?[Link]

-

ATB (Automated Topology Builder). (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. [Link]

-

Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Google Patents. (n.d.).

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Li, Y., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 12(8), 3127–3150. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Brandi, A., & Goti, A. (2017). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 13, 1076–1089. [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]

-

Sci-Hub. (n.d.). ¹³C and ¹⁷O NMR of some substituted oxiranes. Chemical shifts and quantitative correlations. [Link]

-

ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?[Link]

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?[Link]

-

Brazilian Chemical Society. (n.d.). The Use of ¹³C and ¹H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. [Link]

-

Thieme. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CCCC 1998, Volume 63, Issue 10, Abstracts pp. 1613-1622 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. compoundchem.com [compoundchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Intramolecular Williamson Etherification for Oxetane Formation

Foreword: The Rising Prominence of the Oxetane Moiety in Modern Chemistry

The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a highly valuable motif in contemporary drug discovery.[1] Its unique combination of properties—including low lipophilicity, metabolic stability, and the ability to act as an excellent hydrogen-bond acceptor—makes it an attractive surrogate for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2] These attributes can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic clearance.[1] However, the inherent ring strain and the synthetic challenges associated with constructing this four-membered ring have historically limited its widespread application.[3][4]

This guide provides an in-depth exploration of one of the most fundamental methods for synthesizing the oxetane core: the intramolecular Williamson etherification. We will move beyond a simple recitation of facts to provide a deep, mechanistic understanding of the reaction, the critical parameters that govern its success, and the field-proven strategies to overcome its inherent challenges. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.

The Mechanistic Tightrope: Understanding the 4-exo-tet Cyclization

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide displaces a leaving group to form an ether.[5] In its intramolecular variant for oxetane synthesis, the starting material is a 1,3-halohydrin or a related substrate containing an alcohol and a leaving group in a 1,3-relationship.[6] The reaction proceeds in two fundamental steps:

-

Deprotonation: A strong base deprotonates the hydroxyl group to form a nucleophilic alkoxide ion.[7]

-

Intramolecular SN2 Attack: The newly formed alkoxide attacks the electrophilic carbon bearing the leaving group, displacing it and closing the four-membered ring.[8]

This cyclization is classified as a 4-exo-tet reaction according to Baldwin's rules. Kinetically, this is the least favored of the small ring-forming n-exo-tet cyclizations (where n ≤ 7).[9] The geometric constraints for the requisite backside attack in the SN2 transition state are severe, leading to significant activation energy.[6] This inherent difficulty is a central challenge that must be overcome for a successful synthesis.

Figure 1: General mechanism of intramolecular Williamson etherification for oxetane formation.

Critical Reaction Parameters: A Scientist's Guide to Optimization

The success of an intramolecular Williamson etherification for oxetane formation hinges on the careful selection of four key parameters: the base, the leaving group, the solvent, and the substrate itself. The goal is always to maximize the rate of the desired SN2 cyclization while minimizing competing side reactions.

The Choice of Base: Generating the Nucleophile

The base's primary role is to deprotonate the alcohol to generate the alkoxide nucleophile efficiently and irreversibly.[7] The ideal base should be strong but non-nucleophilic to avoid competing intermolecular reactions with the leaving group.

| Base | Common Form | pKa of Conj. Acid | Key Characteristics & Causality |

| Sodium Hydride | NaH | ~35 | Gold Standard. Reacts irreversibly to form the alkoxide and H₂ gas, which bubbles out of solution, driving the equilibrium forward. It is a poor nucleophile, minimizing side reactions.[10] |

| Potassium Hydride | KH | ~35 | Similar to NaH but often more reactive. Can be advantageous for sterically hindered alcohols. |

| Potassium tert-butoxide | KOtBu | ~19 | A strong, sterically hindered base. Effective for deprotonation, but its bulk can sometimes influence reaction pathways. |

| Potassium Hydroxide | KOH | ~15.7 | Can be used, especially under phase-transfer catalysis (PTC) conditions, but the equilibrium is less favorable, and the presence of water can be detrimental.[5] |

Expert Insight: Sodium hydride (NaH) is the most common and reliable choice.[2] Its use in an anhydrous solvent like THF or DMF ensures that the alkoxide is the dominant nucleophile and that water-mediated side reactions are avoided.[10]

The Leaving Group: Facilitating the SN2 Displacement

The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart. Excellent leaving groups are weak bases that can stabilize a negative charge.

| Leaving Group | Abbreviation | Relative Reactivity | Commentary |

| Triflate | -OTf | Excellent | One of the best leaving groups, but triflating agents can be expensive and moisture-sensitive. |

| Tosylate | -OTs | Very Good | A widely used, reliable, and crystalline leaving group. Easily introduced from the corresponding alcohol using tosyl chloride (TsCl).[5] |

| Mesylate | -OMs | Very Good | Similar to tosylate, often used interchangeably. Prepared using mesyl chloride (MsCl).[2] |

| Iodide | -I | Good | The best leaving group among the common halides.[10] |

| Bromide | -Br | Moderate | Frequently used and generally effective.[9] |

| Chloride | -Cl | Fair | The least reactive of the common halide leaving groups; higher temperatures or longer reaction times may be required.[10] |

Expert Insight: For challenging cyclizations, converting the primary hydroxyl group of a 1,3-diol into a tosylate or mesylate is a robust strategy.[2] This provides a much better leaving group than a halide and often leads to higher yields and milder reaction conditions.

The Solvent: Modulating Nucleophilicity and Solubility

The solvent plays a critical role in solvating the ions in solution. For an SN2 reaction, polar aprotic solvents are vastly superior to polar protic ones.

-

Polar Aprotic Solvents (Recommended): Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[5][10]

-

Causality: These solvents can solvate the metal cation (e.g., Na⁺) but do not form a strong hydrogen-bonding shell around the alkoxide anion. This leaves the alkoxide "naked" and highly nucleophilic, accelerating the desired SN2 reaction.[5]

-

-

Polar Protic Solvents (Avoid): Water, Methanol, Ethanol.

-

Causality: These solvents will form a tight solvation shell around the alkoxide through hydrogen bonding, stabilizing it and drastically reducing its nucleophilicity and reactivity.[5]

-

Navigating the Minefield: Competing Side Reactions

The primary reason for low yields in oxetane formation via this method is not just the slow rate of the 4-exo-tet cyclization, but the prevalence of faster, competing side reactions.[9] A thorough understanding of these pathways is crucial for troubleshooting and optimization.

-

Grob Fragmentation: This is often the most significant competing pathway.[2] It is an entropically favored process where the C1-C2 bond cleaves, leading to the formation of an alkene and a carbonyl compound. This reaction is particularly prevalent in rigid systems or when the fragmentation leads to a thermodynamically stable alkene.[4][9]

-

E2 Elimination: If the leaving group is on a secondary or tertiary carbon, base-mediated E2 elimination can compete with the SN2 substitution, leading to an unsaturated alcohol.[5] This is why the leaving group is almost always on a primary carbon for this reaction.[5]

-

Intermolecular Williamson Etherification: At high concentrations, the alkoxide from one molecule can react with the alkyl halide of another, leading to dimer and polymer formation. This is mitigated by using high dilution conditions, which favors intramolecular processes.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

The Strategic Incorporation of 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Oxetanes in Drug Design

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles has led to the exploration of unique chemical scaffolds. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for drug designers.[1][2] Its inherent characteristics—polarity, three-dimensionality, and metabolic stability—offer a compelling alternative to more traditional chemical moieties.[3] This application note delves into the specific utility of a promising building block, 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid , exploring its synthesis, strategic applications, and the rationale behind its use in the development of next-generation therapeutics.

The incorporation of an oxetane motif can significantly improve a drug candidate's physicochemical properties.[2] It is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[3][4] These improvements can translate to better pharmacokinetic profiles, including increased oral bioavailability and reduced clearance, ultimately leading to more effective and safer medicines.

The Unique Profile of 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid

The subject of this guide, 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid, combines the advantageous properties of the oxetane core with the electronic and structural features of the 3-methoxyphenyl group. This particular combination makes it a valuable building block for several reasons:

-

Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities.[5] This can lead to a longer half-life of the drug in the body, potentially reducing the required dosing frequency.

-

Enhanced Solubility: The inherent polarity of the oxetane oxygen atom can improve the aqueous solubility of a molecule, a critical factor for oral drug absorption.

-

Three-Dimensionality: The non-planar nature of the oxetane ring introduces a greater degree of three-dimensionality into a molecule. This can lead to more specific and higher-affinity interactions with biological targets.

-

Bioisosteric Replacement: The 3,3-disubstituted oxetane core can act as a bioisostere for a carbonyl group or a gem-dimethyl group, allowing for the fine-tuning of a molecule's properties without drastically altering its overall shape.[2][4]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the basicity of adjacent amine groups, which can be advantageous for optimizing a drug's pharmacokinetic and pharmacodynamic properties.[2]

-

The Role of the 3-Methoxyphenyl Group: The methoxy group at the meta-position of the phenyl ring can influence the molecule's electronic properties and its potential interactions with biological targets. It can act as a hydrogen bond acceptor and its metabolic fate can be more predictable than other aromatic substituents.

Strategic Applications in Drug Discovery

While specific, publicly available examples of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid in late-stage clinical candidates are not yet prevalent, its potential applications can be inferred from the broader use of 3-aryl-oxetane derivatives in several therapeutic areas.

Kinase Inhibition

A significant area of interest for oxetane-containing compounds is in the development of kinase inhibitors, particularly for oncology.[1] The mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer, is a key target.[1][6][7] The incorporation of an oxetane moiety can lead to improved potency and selectivity, as well as enhanced metabolic stability, which are critical for the development of effective cancer therapies.[1] The 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid building block can be utilized to synthesize novel kinase inhibitors where the oxetane provides a desirable scaffold and the methoxyphenyl group can be oriented to interact with specific residues in the kinase active site.

Central Nervous System (CNS) Drug Discovery

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery.[8][9][10][11] The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, are critical determinants of its ability to penetrate the CNS. The introduction of an oxetane ring can favorably modulate these properties, potentially leading to improved brain penetration. The use of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid in the design of CNS-active compounds could therefore be a promising strategy to enhance their therapeutic efficacy for neurological disorders.

Data Presentation: Physicochemical Properties of Oxetane-Containing Scaffolds

The following table summarizes the general impact of incorporating an oxetane moiety on key physicochemical properties relevant to drug design.

| Property | General Impact of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Increased | Introduction of a polar oxygen atom. |

| Lipophilicity (LogP/LogD) | Decreased | The polar nature of the oxetane ring reduces overall lipophilicity. |

| Metabolic Stability | Increased | The oxetane ring is less susceptible to enzymatic degradation. |

| Molecular Weight | Minimal Increase | A relatively small and efficient scaffold. |

| Fraction of sp3 carbons (Fsp3) | Increased | Enhances three-dimensionality and can improve solubility and reduce promiscuity. |

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid

This protocol is adapted from general methods for the synthesis of 3-aryl-oxetane-3-carboxylic acids.[12]

Workflow Diagram:

A generalized synthetic workflow.

Materials:

-

3-Methoxyphenylacetonitrile

-

Epichlorohydrin

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Potassium permanganate (KMnO4) or other suitable oxidizing agent

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO4)

Procedure:

-

Alkylation: a. To a solution of 3-methoxyphenylacetonitrile in anhydrous DMF, add sodium hydride portion-wise at 0 °C. b. Stir the mixture for 30 minutes at 0 °C. c. Add epichlorohydrin dropwise and allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction with water and extract with diethyl ether. e. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to obtain the crude intermediate.

-

Intramolecular Cyclization: a. Dissolve the crude intermediate in a suitable solvent such as methanol. b. Add a base, for example, sodium hydroxide, and stir the mixture at room temperature. c. Monitor the reaction by TLC until completion. d. Neutralize the reaction with HCl and extract with ethyl acetate. e. Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify the crude product by column chromatography to yield 3-(3-methoxyphenyl)oxetan-3-one.

-

Oxidation: a. To a solution of 3-(3-methoxyphenyl)oxetan-3-one in a suitable solvent system (e.g., acetone/water), add an oxidizing agent such as potassium permanganate.[12] b. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). c. Quench the reaction with a suitable quenching agent (e.g., sodium bisulfite). d. Acidify the mixture with HCl and extract with ethyl acetate. e. Wash the organic layer with brine, dry over MgSO4, and concentrate to yield 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid. Further purification may be achieved by recrystallization.

Protocol 2: Amide Coupling for Incorporation into a Lead Scaffold

This protocol describes the coupling of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid to a primary or secondary amine, a common step in drug synthesis.

Workflow Diagram:

A standard amide coupling workflow.

Materials:

-

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

-

A primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid in anhydrous DMF, add the primary or secondary amine.

-

Add HATU and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over MgSO4 and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion and Future Perspectives

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid represents a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a metabolically robust, polarity-enhancing oxetane core with the electronically defined 3-methoxyphenyl substituent offers a powerful strategy for optimizing the properties of drug candidates across various therapeutic areas. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such thoughtfully designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Grygorenko, D. M., Volochnyuk, B. V., & Vashchenko, B. V. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(11), 1846-1861. [Link]

-

Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]

-

Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., ... & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 8(8), 864-868. [Link]

- WO2013032797A2 - Oxetane 3,3-dicarboxamide compounds and methods of making and using same.

-

Rojas, J. J., Saejong, P., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 14(5), 869-876. [Link]

-

Al-Ghorbani, M., Vignaroli, G., Ghamdi, M. A., Al-Salahi, R., & Artese, A. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2, 3-dihydroquinazolin-4 (1H)-ones and 3-Aryl-2-(benzylthio) quinazolin-4 (3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Cancer Agents. Molecules, 27(19), 6599. [Link]

-

Ma, Y., Wang, X., Li, X., Wu, S., & Zhang, S. (2023). Microbiota-derived 3-IAA influences chemotherapy efficacy in pancreatic cancer. Nature, 615(7950), 169-176. [Link]

-

de Souza, G. E., de Moliner, F., & da Silva, J. F. M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022. [Link]

-

Grygorenko, D. M., Volochnyuk, B. V., & Vashchenko, B. V. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(11), 1846-1861. [Link]

-

Talevi, A. (2015). CNS Drug Development–Lost in Translation?. Current neuropharmacology, 13(4), 433-435. [Link]

-

Rojas, J. J., Saejong, P., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Investigating 3,3-diaryloxetanes as potential bioisosteres in drug discovery. MedChemComm, 14(5), 869-876. [Link]

-

Aragen. Pharmacokinetic Strategies in CNS Drug Discovery. [Link]

-

Domainex. CNS Drug Discovery. [Link]

-

Zhang, L., & Ouyang, D. (2024). Molecular Generation for CNS Drug Discovery and Design. Journal of Chemical Information and Modeling. [Link]

-

Wang, Y., Xu, J., & Wang, Y. (2023). Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review. Frontiers in Pharmacology, 13, 1088523. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. aragenbio.com [aragenbio.com]

- 10. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 11. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Amide Coupling with 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery. Its incorporation into small molecules can significantly enhance physicochemical and pharmacokinetic properties.[1] Compared to more common carbocyclic rings, the oxetane unit can improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a hydrogen bond acceptor.[1] Specifically, 3,3-disubstituted oxetanes serve as unique scaffolds, providing three-dimensional diversity to drug candidates. The subject of this guide, 3-(3-methoxyphenyl)oxetane-3-carboxylic acid, is a key building block for introducing this privileged substructure.

This document provides a comprehensive guide to performing amide coupling reactions with 3-(3-methoxyphenyl)oxetane-3-carboxylic acid. As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale for the experimental design, ensuring robust and reproducible outcomes.

Understanding the Substrate: Key Considerations for 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid

The successful amide coupling of this substrate hinges on understanding its unique structural features and potential reactivity challenges:

-

Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, presenting significant steric bulk. This necessitates the use of highly efficient coupling reagents capable of activating sterically hindered acids.[2][3]

-

Oxetane Ring Stability: The oxetane ring is susceptible to ring-opening, particularly under acidic conditions or upon heating.[4] Therefore, reaction conditions must be carefully selected to maintain the integrity of this moiety. Basic conditions are generally better tolerated.[5]

-

Potential for Isomerization: Some oxetane-carboxylic acids have been reported to be unstable, undergoing isomerization to lactones, especially at elevated temperatures.[4] This underscores the importance of mild reaction conditions and careful monitoring.

Recommended Amide Coupling Protocols

Two primary protocols are presented, leveraging robust and commonly employed coupling reagents known for their efficacy with challenging substrates. The choice between them may depend on reagent availability, the specific amine coupling partner, and previous experience in the lab.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered amino acids and other challenging carboxylic acids.[6][7] It forms a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine. The reaction is typically fast and clean.

Materials:

-

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

-

Amine (1.0 - 1.2 equivalents)

-

HATU (1.1 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Experimental Workflow:

Figure 1: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

-

To a solution of 3-(3-methoxyphenyl)oxetane-3-carboxylic acid (1.0 eq.) in anhydrous DMF (or DCM), add the amine (1.0-1.2 eq.) followed by DIPEA or 2,4,6-collidine (2.0-3.0 eq.).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add HATU (1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[6][8] EDC activates the carboxylic acid to form an O-acylisourea, which can rearrange to an unreactive N-acylurea.[6] HOBt traps the activated intermediate as a more stable active ester, which then reacts with the amine, improving efficiency and reducing side reactions.[9]

Materials:

-

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

-

Amine (1.0 - 1.2 equivalents)

-

EDC·HCl (1.2 - 1.5 equivalents)

-

HOBt·H₂O (1.2 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents, if the amine is a hydrochloride salt, add an additional equivalent)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Experimental Workflow:

Figure 2: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 3-(3-methoxyphenyl)oxetane-3-carboxylic acid (1.0 eq.), HOBt·H₂O (1.2-1.5 eq.), and the amine (1.0-1.2 eq.) in anhydrous DCM (or DMF).

-

Add DIPEA or TEA (1.5-2.0 eq.). If the amine is provided as a hydrochloride salt, add an additional equivalent of the base.

-

Cool the mixture to 0°C in an ice bath.

-

Add EDC·HCl (1.2-1.5 eq.) in one portion.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Data Summary: Reagent Stoichiometry and Conditions

| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |

| Carboxylic Acid | 1.0 eq. | 1.0 eq. |

| Amine | 1.0 - 1.2 eq. | 1.0 - 1.2 eq. |

| Coupling Reagent | HATU (1.1 - 1.5 eq.) | EDC·HCl (1.2 - 1.5 eq.) |

| Additive | N/A | HOBt·H₂O (1.2 - 1.5 eq.) |

| Base | DIPEA or Collidine (2.0 - 3.0 eq.) | DIPEA or TEA (1.5 - 2.0 eq.) |

| Solvent | Anhydrous DMF or DCM | Anhydrous DCM or DMF |

| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Typical Reaction Time | 2 - 16 hours | 4 - 24 hours |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | - Inefficient activation of the sterically hindered acid.- Low nucleophilicity of the amine. | - Switch to a more powerful coupling reagent like COMU.[6]- Increase the equivalents of the coupling reagent and base.- Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[7]- If using EDC/HOBt, ensure the reagents are of high quality and the solvent is anhydrous. |

| Formation of N-acylurea byproduct | This is a common side reaction with carbodiimide reagents (EDC).[6] | - Ensure HOBt is used, as it minimizes this side reaction.[9]- Maintain a low reaction temperature (0°C) during the addition of EDC. |

| Oxetane Ring Opening/Degradation | - Presence of strong acid.- Elevated reaction temperatures.[4] | - Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine instead of TEA.- Avoid acidic work-up if possible, or use very dilute acid for a short duration.- Avoid heating the reaction mixture. If the reaction is sluggish, it is preferable to let it stir longer at room temperature. |

| Unreacted Starting Material | - Insufficient equivalents of coupling reagent or amine.- Reaction has not reached completion. | - Use a slight excess of the less valuable starting material (typically the amine).[7]- Increase the reaction time and continue to monitor by TLC/LC-MS. |

Conclusion

The amide coupling of 3-(3-methoxyphenyl)oxetane-3-carboxylic acid is a readily achievable transformation with careful consideration of the substrate's steric hindrance and the stability of the oxetane ring. The use of potent coupling reagents such as HATU or the classic EDC/HOBt system under mild, basic conditions provides reliable pathways to the desired amide products. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently incorporate this valuable oxetane-containing building block into their synthetic programs, paving the way for the discovery of novel chemical entities with potentially enhanced pharmaceutical properties.

References

-

Reddit user discussion on amide coupling with HATU. (2022). r/Chempros. [Link]

-

DeRatt, L. G., et al. (2020). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Kuduk, S. D., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Battilocchio, C., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

-

Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Defluorosulfonylative coupling of oxetane sulfonyl fluorides with...[Link]

-

Mason, A. M., et al. (2021). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. bioRxiv. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Wuitschik, G., et al. (2010). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Goodreid, J. D., et al. (2014). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. The Journal of Organic Chemistry. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]

-

Adlington, R. M., et al. (2004). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link]

-

Reddit user discussion on EDC/HOBt addition order. (2022). r/Chempros. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. reddit.com [reddit.com]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

experimental design for structure-activity relationship (SAR) studies

As a Senior Application Scientist, this guide provides a detailed framework for designing and executing robust Structure-Activity Relationship (SAR) studies. Our focus is on the strategic integration of molecular design, biological testing, and data analysis to efficiently drive drug discovery projects from initial hits to optimized lead candidates.

The Imperative of Structure-Activity Relationship (SAR) Studies

In the landscape of drug discovery, the Structure-Activity Relationship (SAR) is a foundational concept. It systematically explores how modifications to a molecule's chemical structure influence its biological activity, selectivity, toxicity, and physicochemical properties.[1][2] The core objective of an SAR study is to convert raw structure-activity observations into actionable knowledge.[3] This knowledge guides medicinal chemists in designing and synthesizing new compounds with improved potency, selectivity, and safety profiles, ultimately accelerating the identification of viable drug candidates.[1][4][5]

An effective SAR campaign is not a linear process but an iterative cycle of design, synthesis, testing, and analysis.[3][6] By systematically altering a molecule's structure, researchers can identify the key chemical features responsible for its biological effects, allowing for the rational optimization of its properties.[1][5] This iterative approach is crucial for navigating the vast chemical space and efficiently progressing from a preliminary "hit" compound to a well-characterized "lead" with therapeutic potential.[7][8][9]

The Iterative SAR Cycle: A Blueprint for Optimization

The engine of any successful lead optimization program is the iterative SAR cycle. This multi-step process is designed to generate knowledge at each stage, feeding insights directly into the next round of compound design. This systematic approach ensures that resources are focused on the most promising chemical space.

Caption: The Design-Synthesize-Test-Analyze (DSTA) iterative cycle for SAR studies.

Part 1: Strategic Compound Design and Selection

The efficiency of an SAR study is determined by the quality of the questions asked, which are embodied by the compounds chosen for synthesis. The goal is to maximize the information gained from each new analog.[3]

Causality in Compound Design

Rather than making random modifications, each new molecule should be designed to test a specific hypothesis. For example:

-

Probing for Pockets: Is there a hydrophobic pocket near a specific position? Adding a small alkyl group can answer this.[3]

-

Testing H-Bonding: Is a hydroxyl group acting as a hydrogen bond donor or acceptor? Capping it as a methyl ether removes the donor capability, while replacing it with a ketone removes the donor and changes the acceptor geometry.[3]

-

Assessing Bioisosteres: Can a carboxylic acid be replaced with a tetrazole to improve metabolic stability while retaining the necessary acidic pKa?

Key Design Strategies

-

Systematic Analoging & R-Group Analysis: This is the most common approach, involving the systematic modification of substituents (R-groups) around a common chemical scaffold.[7] This allows for a direct assessment of how changes in size, electronics, and lipophilicity at specific positions impact activity.

-

Scaffold Hopping: This advanced strategy involves identifying and synthesizing new core structures (scaffolds) that can present the key interacting functional groups in a similar spatial orientation to the original lead.[1] This is often used to escape patent space or to find scaffolds with better drug-like properties.

-

Computational Guidance: Modern SAR heavily leverages computational chemistry.[1] Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and in silico ADMET prediction help prioritize which compounds to synthesize, saving significant time and resources.[4][7][10]

Data Presentation: R-Group Analysis Table

A well-structured table is essential for visualizing the impact of R-group modifications on activity.

| Compound ID | Scaffold | R1 | R2 | Potency (IC50, nM) |

| LEAD-001 | A | -H | -Cl | 50 |

| ANA-002 | A | -CH3 | -Cl | 25 |

| ANA-003 | A | -H | -F | 150 |

| ANA-004 | A | -H | -OCH3 | 800 |

This table clearly shows that a methyl group at R1 improves potency, while changing the halogen at R2 from Chlorine to Fluorine or adding a methoxy group is detrimental.

Part 2: The Cornerstone of SAR: Robust Assay Development

Meaningful SAR can only be built upon a foundation of high-quality, reproducible biological data. The choice and execution of biological assays are therefore critical.

Assay Selection: A Multi-faceted Approach

A comprehensive SAR study utilizes a suite of assays to build a complete picture of a compound's profile.[1]

-

In Vitro Biochemical Assays: These measure direct interaction with the target, such as enzyme inhibition or receptor binding.[1][11] They are typically high-throughput and form the primary screen for potency.

-

Cell-Based Assays: These measure the compound's effect in a more biologically relevant context, such as inhibiting viral replication or modulating a signaling pathway within a cell.[1][12][13]

-

Selectivity Assays: It is crucial to test compounds against related off-targets to ensure the desired selectivity.[14] For example, a kinase inhibitor should be profiled against a panel of other kinases.

-

Early ADMET Assays: Integrating early assessments of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is vital.[1][6][10] A potent compound with poor metabolic stability or high toxicity is not a viable drug candidate.

Protocol: Establishing a Reliable Dose-Response Curve

This protocol ensures that the potency value (e.g., IC50 or EC50) for each compound is accurate and reproducible.

Objective: To determine the concentration of a compound that produces 50% of its maximal effect.

Materials:

-

Test compounds, dissolved in 100% DMSO (or appropriate solvent) to create high-concentration stock solutions.

-

Assay buffer and all necessary reagents for the specific biological assay (e.g., enzyme, substrate, cells).

-

Calibrated multichannel pipettes or automated liquid handlers.

-

Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence).

Methodology:

-

Compound Serial Dilution: a. Prepare a series of dilutions of the test compound. A common approach is a 10-point, 3-fold serial dilution. b. Start with a high concentration (e.g., 100 µM) and dilute sequentially to cover a wide concentration range. c. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is low enough (typically ≤1%) to not affect the assay.

-

Assay Plate Setup: a. Designate wells for each compound concentration, as well as for positive and negative controls. b. Negative Control (0% effect): Contains all assay components except the test compound (vehicle only). c. Positive Control (100% effect): Contains all assay components, with a known standard inhibitor (for inhibition assays) or agonist (for activation assays). d. Run all samples in triplicate to ensure statistical validity.

-

Assay Execution: a. Add all assay reagents (buffer, enzyme, cells, etc.) to the wells. b. Add the serially diluted compounds to the appropriate wells. c. Incubate the plate for the predetermined optimal time and temperature. d. Add any necessary detection reagents and read the plate using the appropriate plate reader.

-

Data Analysis: a. Normalize the raw data using the controls: Percentage Effect = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative). b. Plot the Percentage Effect versus the logarithm of the compound concentration. c. Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50/EC50 value.

Part 3: Data Interpretation and Driving the Next Cycle

The final step in the cycle is to analyze the collected data to extract meaningful SAR trends and formulate hypotheses for the next round of design.

The SAR Table: A Central Repository of Knowledge

The SAR table is the primary tool for interpreting results. It consolidates structural information with biological and physicochemical data, allowing for direct comparisons between analogs.[16]

| Compound | R1 | R2 | Potency IC50 (nM) | Selectivity (vs. Target B) | Microsomal Stability (% remaining @ 30 min) |

| LEAD-001 | -H | -Cl | 50 | 10-fold | 65% |

| ANA-005 | -CF3 | -Cl | 200 | 8-fold | 70% |

| ANA-006 | -H | -F | 150 | 12-fold | 40% |

| ANA-007 | -H | -CN | 45 | 50-fold | 85% |

From this expanded table, a medicinal chemist can deduce that while a nitrile at R2 (ANA-007) does not significantly improve potency over the original lead, it dramatically improves both selectivity and metabolic stability, making it a highly valuable modification to carry forward.

Visualizing SAR-Driven Decisions

Decision-making in SAR is a logical process that can be visualized to clarify the strategy for the project team.

Caption: A simplified decision tree for interpreting SAR data and forming new hypotheses.

Identifying Critical Features

-

Activity Cliffs: Pay close attention to small structural changes that lead to a large drop in activity.[1] This often indicates a critical interaction with the target protein (e.g., a key hydrogen bond) or a conformationally required feature.

-

Pharmacophores: Over time, the SAR will reveal a pattern of essential features—hydrogen bond donors/acceptors, hydrophobic regions, aromatic centers—that are required for activity.[17] This constitutes the pharmacophore model, which is a powerful guide for future design.

By adhering to this structured and iterative process, research teams can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

-

SAR: Structure Activity Relationships . CDD Vault. [Link]

-

Structure-Activity Relationship (SAR) Studies . Oncodesign Services. [Link]

-

Video: Structure-Activity Relationships and Drug Design . JoVE. [Link]

-

Structure Activity Relationships . Drug Design Org. [Link]

-

On Exploring Structure Activity Relationships . National Center for Biotechnology Information (NCBI) - PMC. [Link]

-

Structure-activity relationships for the design of small-molecule inhibitors . ResearchGate. [Link]

-

Exploring the Structure-Activity Relationship (SAR) of Drugs . AZoLifeSciences. [Link]

-

Structure–activity relationship . Wikipedia. [Link]

-

Structure–Activity Relationship (SAR) in Drug Discovery . Excelra. [Link]

-

Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight . MDPI. [Link]

-

Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy . ACS Chemical Neuroscience. [Link]

-

Hit to Lead Optimization in Drug Discovery . Excelra. [Link]

-

Hit to lead . Wikipedia. [Link]

-

Hit to Lead . Creative Biostructure Drug Discovery. [Link]

-

Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs . Protocols.io. [Link]

-

SARS-CoV-2 In Vitro Assays . IITRI. [Link]

-

In vitro assays for COVID-19 vaccine development . Labtoo. [Link]

-

Structure-Activity Relationships in Med Chem . Fiveable. [Link]

-

Hit-to-lead in drug discovery . Drug Target Review. [Link]

Sources

- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 2. excelra.com [excelra.com]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. Video: Structure-Activity Relationships and Drug Design [jove.com]

- 5. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excelra.com [excelra.com]

- 9. Hit to lead - Wikipedia [en.wikipedia.org]

- 10. azolifesciences.com [azolifesciences.com]

- 11. mdpi.com [mdpi.com]

- 12. SARS-CoV-2 In Vitro Assays - IITRI [iitri.org]

- 13. labtoo.com [labtoo.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. protocols.io [protocols.io]

- 16. collaborativedrug.com [collaborativedrug.com]

- 17. fiveable.me [fiveable.me]

Application Note: Enhancing Metabolic Stability in Drug Candidates with Oxetane Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metabolic instability is a primary cause of attrition in drug discovery, leading to poor pharmacokinetic profiles and potential toxicity. The strategic incorporation of oxetane rings into drug candidates has emerged as a powerful tool to mitigate these liabilities. This application note provides a comprehensive guide for medicinal chemists on leveraging oxetanes to enhance metabolic stability. We delve into the mechanistic principles by which these four-membered heterocycles shield metabolically labile sites and favorably modulate physicochemical properties. Detailed protocols are provided for the synthesis of oxetane-containing analogs and for the in vitro assessment of their metabolic stability using liver microsomes, enabling researchers to practically apply these concepts in their drug discovery programs.

Introduction: The Challenge of Metabolic Instability

In the journey of a drug from discovery to clinical application, establishing a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. A significant hurdle in this process is rapid metabolic clearance, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] High metabolic turnover can lead to low bioavailability, short duration of action, and the formation of potentially reactive metabolites. Consequently, medicinal chemistry programs dedicate substantial effort to identifying and blocking sites of metabolic liability on lead compounds. A common strategy involves introducing steric bulk, such as a gem-dimethyl group, to shield a metabolically susceptible position. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties.[3]

The oxetane ring, a four-membered oxygen-containing heterocycle, has become an increasingly valuable motif in modern drug discovery to address these challenges.[4][5][6] Oxetanes serve as versatile bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties, offering a unique combination of properties including low molecular weight, polarity, and a distinct three-dimensional structure.[3][4][7][8] Their incorporation can significantly improve metabolic stability while simultaneously enhancing aqueous solubility and fine-tuning other critical drug-like properties.[3][9] This guide outlines the rationale and practical application of using oxetanes to develop more robust drug candidates.

The Oxetane Advantage: Mechanistic Insights

The effectiveness of oxetanes in improving metabolic stability stems from several key structural and electronic features. Pioneering studies demonstrated that substituting a metabolically vulnerable C-H bond with an oxetane can effectively block oxidation by CYP enzymes.[4][10]

Key Mechanisms:

-

Bioisosterism for gem-Dimethyl Groups: Oxetanes can sterically shield adjacent positions similarly to a gem-dimethyl group but act as a more polar equivalent.[3] This substitution often reduces lipophilicity (LogD) and improves aqueous solubility, addressing liabilities frequently introduced by purely aliphatic blocking groups.[3]

-

Carbonyl Replacement: As a bioisostere for the carbonyl group, the oxetane moiety maintains a similar dipole moment and hydrogen bonding capability but is resistant to metabolic reduction or oxidation at that position.[3][10][11]

-

Inherent Stability: The stability of the oxetane ring itself is crucial. Studies have shown that stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes being the most robust due to steric hindrance that blocks nucleophilic attack on the C-O bonds.[4][5]

-

Modulation of Amine Basicity: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane ring reduces the basicity (pKa) of the amine.[4][7] This can be advantageous for optimizing cell permeability and reducing off-target effects, such as hERG channel inhibition.[9]

-

Redirecting Metabolic Pathways: Interestingly, the introduction of an oxetane can sometimes redirect metabolic clearance away from problematic CYP450 pathways towards other enzymes, such as microsomal epoxide hydrolase (mEH).[5] This can lead to a more predictable and manageable metabolic profile.